5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
Overview
Description
5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H7N3O2•HCl and a molecular weight of 225.63 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme . For instance, it may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing the downstream effects of these pathways .
Cellular Effects
The effects of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in various cellular responses, such as changes in cell proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride exerts its effects through binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and the nature of the interaction . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . Additionally, it can affect cellular signaling pathways by binding to receptors or other signaling molecules, modulating their activity and influencing downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects on cells . Long-term exposure to this compound in in vitro or in vivo studies has been associated with various effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a specific response . Additionally, high doses of this compound may result in toxic or adverse effects, such as cellular damage or apoptosis .
Metabolic Pathways
5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in the levels of specific metabolites and overall metabolic flux .
Transport and Distribution
The transport and distribution of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride within cells and tissues are influenced by various factors, including transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to enter cells and exert its effects . Additionally, binding proteins may facilitate the distribution of this compound within cells, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride is an important factor in determining its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The subcellular localization of this compound can significantly impact its overall effects on cellular function .
Preparation Methods
The synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the condensation of pyridine-3-carboxylic acid with hydrazine, followed by cyclization and subsequent hydrochloride salt formation . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like acetyl chloride or benzyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action depend on the specific biological context and target.
Comparison with Similar Compounds
5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
5-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride: This compound has a similar structure but with a different position of the pyridine ring, which may result in different chemical and biological properties.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to the pyrazole ring, leading to distinct pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity.
Properties
IUPAC Name |
3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6;/h1-5H,(H,11,12)(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIQXXBPFUAVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589276 | |
Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093636-79-3 | |
Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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